

Chemical properties of 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	3,3-
Compound Name:	Dimethoxycyclobutanecarboxylic acid
Cat. No.:	B1343226

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **3,3-Dimethoxycyclobutanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3,3-Dimethoxycyclobutanecarboxylic acid** (CAS No. 332187-56-1). While experimental data for this specific molecule is limited, this document consolidates predicted properties, a plausible synthetic route based on established chemical transformations, and expected analytical characteristics. The guide also explores the broader significance of the cyclobutane scaffold in medicinal chemistry, highlighting the potential of this compound as a valuable building block for drug discovery and development.

Chemical Identity and Physical Properties

3,3-Dimethoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative containing a carboxylic acid functional group and a geminal dimethoxy group. The presence of the strained four-membered ring and the polar functional groups are expected to confer unique conformational and electronic properties.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical properties of **3,3-Dimethoxycyclobutanecarboxylic acid**. It is important to note that much of the data is derived from computational predictions due to a lack of published experimental values.

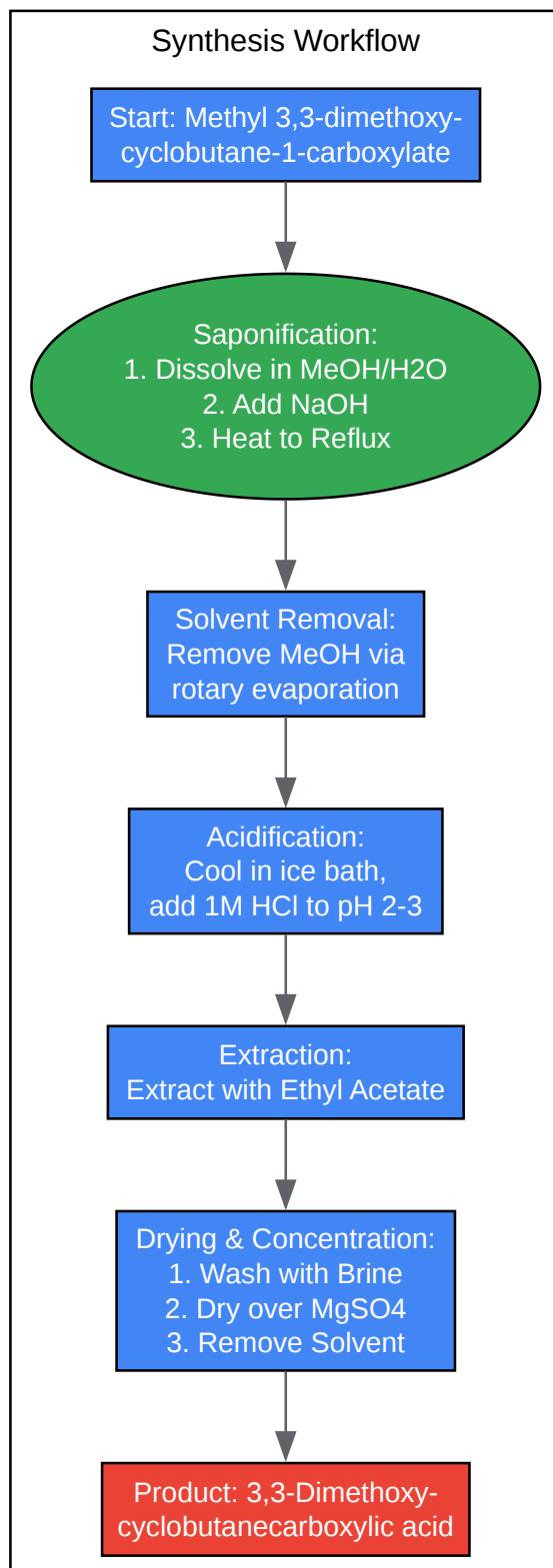
Property	Value	Source
IUPAC Name	3,3-Dimethoxycyclobutane-1-carboxylic acid	(Predicted)
CAS Number	332187-56-1	Supplier Data
Molecular Formula	C ₇ H ₁₂ O ₄	Supplier Data
Molecular Weight	160.17 g/mol	Supplier Data
Boiling Point	246.2 ± 40.0 °C (at 760 mmHg)	(Predicted)
Density	1.19 ± 0.1 g/cm ³	(Predicted)
pKa	4.15 ± 0.40	(Predicted)
Physical Form	Liquid	Supplier Data

Synthesis and Purification

The most direct and plausible synthetic route to **3,3-Dimethoxycyclobutanecarboxylic acid** is through the hydrolysis of its corresponding ester, Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3).^[2] This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis (saponification) being a common and effective method.

Experimental Protocol: Basic Hydrolysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This protocol describes a standard procedure for the saponification of the methyl ester to yield the target carboxylic acid.


Materials:

- Methyl 3,3-dimethoxycyclobutane-1-carboxylate
- Methanol (MeOH)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Deionized Water
- Hydrochloric Acid (HCl), 1M solution
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).
- Saponification: Add sodium hydroxide (approx. 1.5-2.0 eq.) to the stirred solution. Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
- Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 by the dropwise addition of 1M HCl. The formation of a precipitate or an oily layer indicates the formation of the carboxylic acid.
- Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **3,3-Dimethoxycyclobutanecarboxylic acid**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,3-Dimethoxycyclobutanecarboxylic acid** via ester hydrolysis.

Spectroscopic and Analytical Characterization

Precise characterization is crucial for confirming the structure and purity of the synthesized compound. Based on its functional groups, the following spectroscopic data are predicted.[\[3\]](#)[\[4\]](#)

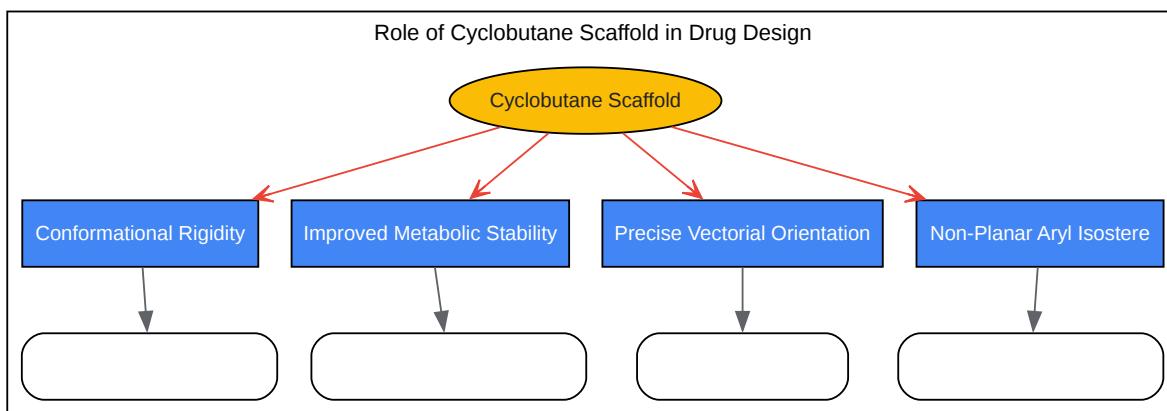
Predicted Spectroscopic Data

Technique	Predicted Key Features
IR (Infrared)	<ul style="list-style-type: none">• O-H stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm^{-1}.• C-H stretch (Aliphatic): Sharp peaks around 2850-3000 cm^{-1}.• C=O stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm^{-1}.• C-O stretch (Ethers & Acid): Strong absorptions in the 1050-1250 cm^{-1} region.
^1H NMR	<ul style="list-style-type: none">• -COOH: A broad singlet, typically downfield (>10 ppm).• -OCH₃: Two singlets (or one if chemically equivalent), each integrating to 3H, around 3.2-3.5 ppm.• -CH-COOH: A multiplet (quintet or similar) around 2.8-3.2 ppm.• -CH₂-: Two sets of multiplets for the cyclobutane ring protons, likely between 1.8-2.6 ppm.
^{13}C NMR	<ul style="list-style-type: none">• C=O (Carboxyl): A signal in the 175-185 ppm range.• C(OCH₃)₂: A quaternary carbon signal around 90-100 ppm.• -OCH₃: Carbon signals around 50-60 ppm.• -CH-COOH: A methine carbon signal around 40-50 ppm.• -CH₂-: Methylene carbon signals for the cyclobutane ring around 30-40 ppm.
Mass Spec (MS)	<ul style="list-style-type: none">• Molecular Ion (M⁺): Expected at m/z = 160.17.• Key Fragments: Loss of -COOH (m/z = 115), loss of -OCH₃ (m/z = 129).

Chemical Reactivity

The reactivity of **3,3-Dimethoxycyclobutanecarboxylic acid** is dominated by two key structural features: the carboxylic acid group and the strained cyclobutane ring.

- Carboxylic Acid Reactions: The -COOH group is expected to undergo typical transformations, such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl_2), and amide bond formation with amines, often facilitated by coupling agents (e.g., DCC, HATU).^[5]
- Cyclobutane Ring: The four-membered ring possesses significant angle and torsional strain. ^[5] While generally stable under standard conditions, this strain can make the ring susceptible to opening under certain harsh reaction conditions (e.g., high heat, strong acids, or catalytic hydrogenation), a property that can be exploited for further synthetic transformations.^[6]


Application in Drug Discovery and Medicinal Chemistry

While no specific biological activity has been reported for **3,3-Dimethoxycyclobutanecarboxylic acid**, the cyclobutane scaffold is an increasingly important motif in modern drug design. Its incorporation into drug candidates can offer several advantages over more common acyclic or aromatic linkers.^{[1][7]}

- Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.^[7]
- Metabolic Stability: Replacing metabolically labile groups (like gem-dimethyl groups or aromatic rings) with a cyclobutane ring can improve a compound's pharmacokinetic profile by blocking sites of metabolic oxidation.
- Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of key pharmacophoric groups in three-dimensional space, enabling optimal interaction with protein binding pockets.
- Aryl Isostere: The cyclobutane ring can serve as a non-planar, saturated isostere for phenyl rings, which can improve properties such as solubility and reduce off-target toxicity

associated with planar aromatic systems.

The combination of a carboxylic acid "handle" for further derivatization and the structurally important dimethoxy-substituted cyclobutane core makes **3,3-Dimethoxycyclobutanecarboxylic acid** a promising building block for creating novel chemical entities with potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the cyclobutane scaffold and desirable drug properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3,3-dimethoxycyclobutane-1-carboxylate | C₈H₁₄O₄ | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. benchchem.com [benchchem.com]
- 5. material-properties.org [material-properties.org]
- 6. CAS 3721-95-7: Cyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 7. lifechemicals.com [lifechemicals.com]
- To cite this document: BenchChem. [Chemical properties of 3,3-Dimethoxycyclobutanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343226#chemical-properties-of-3-3-dimethoxycyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com